Atpenin B

Description

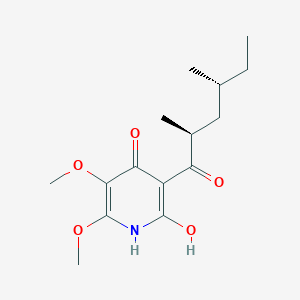

Structure

3D Structure

Properties

CAS No. |

119509-26-1 |

|---|---|

Molecular Formula |

C15H23NO5 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

3-[(2S,4R)-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C15H23NO5/c1-6-8(2)7-9(3)11(17)10-12(18)13(20-4)15(21-5)16-14(10)19/h8-9H,6-7H2,1-5H3,(H2,16,18,19)/t8-,9+/m1/s1 |

InChI Key |

UQWHXKHYKUVKKD-BDAKNGLRSA-N |

SMILES |

CCC(C)CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |

Isomeric SMILES |

CC[C@@H](C)C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O |

Canonical SMILES |

CCC(C)CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Machinery of Atpenin B

Genetic Underpinnings of Atpenin B Biosynthesis

Functional Roles of Tailoring Enzymes in this compound Maturation

Cytochrome P450 Monooxygenases (P450RE) in Ring Expansion

Cytochrome P450 monooxygenases (P450s) are pivotal in the biosynthesis of fungal 2-pyridones, including this compound, due to their capacity to catalyze diverse oxidative reactions. In the context of this compound biosynthesis, a specific P450, designated as P450RE (e.g., HarG in the har BGC), is responsible for a radical-mediated ring expansion. This enzyme transforms a polyketide-amino acid-derived tetramic acid intermediate into a 4-hydroxy-3-acyl-2-pyridone structure, forming the characteristic pyridone core of this compound. The versatility of P450 enzymes extends to various structural transformations, including ring formation, expansion, and cleavage, contributing significantly to the chemical diversity of natural products.

Flavin-Dependent Monooxygenases (FMOs)

Flavin-dependent monooxygenases (FMOs) play a crucial role in the late-stage tailoring of the this compound structure. Within the har BGC, two FMOs, HarC and HarF, have been identified. These enzymes work iteratively with methyltransferases to introduce the methoxy (B1213986) groups at the C5 and C6 positions of the pyridone ring. In vitro studies have demonstrated that HarC can catalyze the transformation of specific intermediates, contributing to the formation of the final product. The catalytic activity of FMOs in this pathway is dependent on the presence of NADPH, which is essential for the regeneration of reduced flavin, a co-factor vital for their hydroxylation reactions.

Methyltransferases (MTs) for C5 and C6 Methoxy Group Introduction

Methyltransferases (MTs), specifically O-methyltransferases (O-MTs) such as HarB in the har BGC and PDE_09196 in the apn BGC, are indispensable for the introduction of the C5 and C6 methoxy groups found in this compound. These enzymes operate iteratively in conjunction with flavin-dependent monooxygenases to achieve the precise placement of these methoxy functionalities. The methyl donor for these reactions is S-adenosylmethionine (SAM), a common co-substrate for methyltransferase activity in biological systems. Experimental evidence from in vitro assays confirms the collaborative action of HarB and HarC (an FMO) in producing the final harzianopyridone (B32151) product from biosynthetic intermediates.

Enoyl Reductases (ERs)

Enoyl reductases (ERs) are essential components of the this compound biosynthetic pathway, particularly in partnership with the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) core enzyme. While the highly reducing PKS region of these hybrid enzymes often contains a nonfunctional ER domain, a separately encoded ER enzyme, such as HarE in the har BGC (and PDE_09201 in the apn BGC), is required for the full functionality of the PKS-NRPS system. These trans-acting ERs are crucial for the reduction steps during the polyketide chain elongation, influencing the stereochemistry of the resulting carbon centers.

Putative N-Hydroxylases

The biosynthesis of this compound also involves a putative N-hydroxylase, exemplified by HarD in the har BGC, which is an additional cytochrome P450 enzyme. This enzyme is predicted to catalyze N-hydroxylation based on sequence homology to known enzymes. The observed presence of N-methoxylated compounds as shunt products during the biosynthesis of harzianopyridone supports the functional role of this putative N-hydroxylase. This suggests that N-hydroxylation is an active process within the pathway, even if the N-methoxy group is subsequently removed in the final this compound structure.

Iterative Catalysis Mechanisms in Biosynthesis

A hallmark of this compound biosynthesis is the prevalence of iterative catalysis. This mechanism involves the repeated action of certain enzymes on the growing polyketide chain or intermediate structures. Notably, a methyltransferase (HarB) and a flavin-dependent monooxygenase (HarC) are employed iteratively to introduce the C5 and C6 methoxy groups, highlighting a highly programmed and complex enzymatic process. Research into the har BGC revealed that four of its six enzymes (HarA, HarG, HarB, and HarC) exhibit iterative catalytic activity, underscoring the sophisticated and often unpredictable functions of fungal biosynthetic enzymes.

Proposed Role of N-Methoxy Group as a Directing Moiety

An unexpected finding in the biosynthetic pathway of this compound and related compounds is the transient installation and subsequent removal of an N-methoxy group. This N-methoxy modification is hypothesized to serve as a crucial directing moiety. Its proposed role is to modulate the reactivity of the pyridone ring, potentially through the alpha effect, thereby guiding subsequent enzymatic transformations. The detection of N-methoxylated intermediates as shunt products further supports the transient presence and functional significance of this group in orchestrating the complex biosynthetic steps towards the final this compound structure.

Genes Associated with Halogenation Steps

While general gene families such as SDHC, EamA-like transporters, DUF3328 proteins, and Cytochrome B561 are known to be involved in various metabolic processes, including some halogenation events in other organisms, specific research on this compound biosynthesis has identified a distinct set of genes responsible for the halogenation steps that lead to chlorinated atpenins (e.g., Atpenin A5) from this compound.

This compound serves as a precursor to these chlorinated derivatives . The genes implicated in the production of chlorinated atpenins include apnT, apnU, and apnS . Specifically, apnU is proposed to encode the halogenation enzyme, with apnT acting as an essential accessory enzyme . Furthermore, the co-expression of apnV or apnS2 (a variant of apnS) significantly enhances the production of chlorinated atpenins. Both ApnV and ApnS are identified as heme-binding enzymes, suggesting their role in regenerating cofactors necessary for the halogenation reaction catalyzed by ApnU and/or ApnT .

The following table summarizes the identified genes associated with the halogenation steps in the Atpenin pathway:

| Gene | Proposed Role in Halogenation | Associated Enzyme Type |

| apnU | Halogenation enzyme | Halogenase |

| apnT | Essential accessory enzyme | Transport protein |

| apnV | Assists ApnU/ApnT function | Heme-binding enzyme |

| apnS | Assists ApnU/ApnT function | Heme-binding enzyme |

Heterologous Expression Systems for Pathway Dissection and Compound Synthesis

The complexity of natural product biosynthesis often necessitates the use of heterologous expression systems to dissect biosynthetic pathways and enable the controlled synthesis of compounds. This approach involves transferring and expressing entire biosynthetic gene clusters or specific genes into a genetically tractable host organism . This strategy is particularly valuable for fungal natural products, many of which are "silent" or expressed at very low levels under typical laboratory cultivation conditions in their native producers .

Model fungal hosts, such as Aspergillus nidulans and Aspergillus oryzae, have emerged as preferred systems for the heterologous expression of fungal biosynthetic pathways due to their well-established genetic tools and ability to perform necessary post-translational modifications . While Escherichia coli and Saccharomyces cerevisiae are also used for individual enzyme characterization, filamentous fungi like Aspergillus species are generally more suitable for reconstituting entire BGCs .

Reconstitution of this compound Biosynthesis in Model Fungal Hosts (e.g., Aspergillus nidulans)

Significant progress has been made in reconstituting the biosynthesis of atpenins in model fungal hosts. The heterologous production of Atpenin A5, a chlorinated derivative of this compound, has been successfully achieved in Aspergillus nidulans, albeit initially at low concentrations . Through systematic studies, a minimal set of genes, apnABCDEGTU, was identified as sufficient for the heterologous production of Atpenin A5 .

Further optimization demonstrated that co-expression of additional genes, such as apnV or apnS2, substantially increased the yield of Atpenin A5, indicating their supportive roles in the pathway, potentially by assisting the function of key enzymes like ApnU and ApnT . These findings underscore the utility of Aspergillus nidulans as a platform for dissecting the this compound biosynthetic pathway and for producing this compound and its derivatives in a controlled laboratory environment. The successful heterologous expression of homologous pathways, such as the harzianopyridone BGC in A. nidulans, further validates the feasibility and potential of this approach for this compound itself .

Molecular Mechanism of Action of Atpenin B

Inhibition of Mitochondrial Complex II (Succinate-Ubiquinone Oxidoreductase)

Mitochondrial complex II (succinate-ubiquinone oxidoreductase) is a four-subunit integral membrane protein that catalyzes the oxidation of succinate (B1194679) to fumarate (B1241708) and transfers electrons to ubiquinone (Coenzyme Q) within the inner mitochondrial membrane . Atpenin B, as part of the atpenin family, potently inhibits this complex by binding to a region that partially overlaps with the physiological ubiquinone binding site, thereby blocking electron transfer . Kinetic analyses indicate that atpenins exhibit mixed inhibition with respect to ubiquinone, characterized by nanomolar Ki values, signifying high-affinity binding .

Impact on Succinate Dehydrogenase (SDH) Activity

Succinate dehydrogenase (SDH) activity represents a partial reaction of complex II, involving the electron transfer from succinate to water-soluble electron acceptors . Atpenins, including this compound, have been shown to inhibit the SDH activity of mitochondrial complex II . While complete inhibition of SDH activity by atpenins may not be achieved even at high concentrations, their effect on SDH is notable . For instance, Atpenin A5, a related atpenin, has demonstrated potent inhibition of SDH activity in various organisms, including Caenorhabditis elegans, rat, house fly, and earthworm mitochondria, with pIC50 values ranging from 7.0 to 8.2 .

| Organism | SDH Activity pIC50 (Atpenin A5) |

|---|---|

| Caenorhabditis elegans (Nematode) | 7.7 |

| Rat (Rattus sp.) | 8.2 |

| House Fly (Musca domestica) | 7.0 |

| Earthworm (Eisenia fetida subsp. andrei) | 8.1 |

Impact on Succinate-Ubiquinone Reductase (SQR) Activity

The succinate-ubiquinone reductase (SQR) activity of complex II involves the electron transfer from succinate to ubiquinone, leading to the formation of ubiquinol (B23937) . Atpenins are reported to be potent and specific inhibitors of this SQR activity . For example, Atpenin A5 has an IC50 value of 0.0036 µM (3.6 nM) for bovine heart succinate-ubiquinone reductase, which is significantly more potent than other known complex II inhibitors like carboxin (B1668433) (IC50 = 1.1 µM) and TTFA (IC50 = 5.8 µM) . This high potency underscores the strong inhibitory effect of the atpenin family on the electron transfer to ubiquinone .

| Compound | SQR Activity IC50 (µM) |

|---|---|

| Atpenin A5 | 0.0036 |

| Atpenin A4 | 0.011 |

| Harzianopyridone (B32151) | 0.017 |

| Carboxin | 1.1 |

| TTFA | 5.8 |

| HQNO | >100 |

Consequences for Cellular Bioenergetics

The inhibition of mitochondrial complex II by this compound has profound consequences for cellular bioenergetics, as this complex is a crucial component of the oxidative phosphorylation pathway responsible for ATP production .

Modulation of Cellular Adenosine (B11128) Triphosphate (ATP) Levels

This compound significantly decreases cellular adenosine triphosphate (ATP) levels . Studies in Raji cells demonstrated that this compound reduces cellular ATP levels with an IC50 value of 0.020 µM (20 nM) . This potent effect on ATP levels suggests a direct disruption of ATP-generating systems within the cell .

| Cell Type | Effect | IC50 (this compound) |

|---|---|---|

| Raji cells | Decreased cellular ATP levels | 0.020 µM (20 nM) |

Interference with ATP-Generating Systems

By inhibiting succinate-ubiquinone reductase activity, this compound directly disrupts the electron transport chain and, consequently, oxidative phosphorylation, which is the primary ATP-generating system in aerobic cells . This energetic deficit can affect numerous ATP-dependent cellular processes . The inhibition of complex II prevents the transfer of electrons from succinate to ubiquinone, thereby halting the subsequent steps of the electron transport chain and the establishment of the proton motive force necessary for ATP synthase activity . This leads to a severe impairment of ATP synthesis .

Comparative Analysis of Complex II Inhibition Across Diverse Organisms

Atpenins have been shown to inhibit mitochondrial complex II in a range of organisms, including nematodes and mammals . However, the sensitivity of complex II to atpenins can vary significantly across different species due to structural differences in the ubiquinone-binding site . For instance, while atpenins are highly potent against mammalian complex II, they are less effective against the purified Escherichia coli SQR, requiring much higher concentrations for inhibition . Furthermore, Atpenin A5 and other classical complex II inhibitors like TTFA and carboxin have been found to be ineffective against complex II from certain apicomplexan parasites, such as Plasmodium and Eimeria tenella, indicating considerable divergence in the structure of their ubiquinone-binding sites compared to mammals . This highlights the specificity of atpenins as tools for studying complex II in different biological systems and the potential for selective targeting.

This compound: A Potent and Specific Inhibitor of Mitochondrial Complex II

This compound is a natural product belonging to the atpenin family, a group of antifungal antibiotics produced by Penicillium species. This chemical compound has garnered significant scientific interest due to its potent and highly specific inhibitory action against mitochondrial Complex II, also known as succinate-ubiquinone oxidoreductase (SQR). Complex II plays a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making its inhibition a critical area of study for understanding cellular respiration and energy metabolism.

This compound exerts its biological effects primarily through the potent inhibition of mitochondrial Complex II. Research indicates that atpenins, including this compound, interfere with electron transfer between the enzyme complex and ubiquinone . This inhibition occurs by binding to a region within Complex II that partially overlaps with the physiological ubiquinone binding site .

Crystallographic studies, particularly with the related compound Atpenin A5 and Escherichia coli succinate-ubiquinone reductase (SQR), have provided detailed structural insights into this interaction . This mechanism of action is analogous to that of other Complex II inhibitors, such as carboxin, but atpenins demonstrate significantly higher potency . By disrupting the electron transfer at the ubiquinone binding site, this compound effectively halts the flow of electrons from succinate to the ubiquinone pool, thereby impairing both the TCA cycle and oxidative phosphorylation, leading to a decrease in cellular ATP production .

Efficacy Against Mammalian Mitochondrial Complex II

Atpenins, including this compound, exhibit potent inhibitory effects on mammalian mitochondrial Complex II at very low concentrations . For instance, Atpenin A5, a closely related compound, has been shown to inhibit bovine heart succinate-ubiquinone reductase with an IC50 value of 0.0036 µM (3.6 nM) . This demonstrates a significantly higher potency compared to other well-known Complex II inhibitors, such as carboxin (IC50 = 1.1 µM), thenoyltrifluoroacetone (TTFA) (IC50 = 5.8 µM), and 2-n-heptyl-4-hydroxyquinoline N-oxide (HQNO) (IC50 > 100 µM) .

Further studies confirm Atpenin A5's efficacy against mammalian mitochondria, reporting an IC50 of 3.7 nM for the inhibition of succinate dehydrogenase (SDH) activity . Atpenins have been found to be even more potent inhibitors of SQR activity in bovine heart mitochondria compared to Ascaris suum mitochondria .

The following table summarizes the inhibitory efficacy of Atpenin A5 against mammalian mitochondrial Complex II compared to other inhibitors:

| Inhibitor | Target | IC50 (µM) | Reference |

| Atpenin A5 | Bovine heart SQR | 0.0036 | |

| Atpenin A5 | Mammalian mitochondria SDH | 0.0037 | |

| Carboxin | Bovine heart SQR | 1.1 | |

| TTFA | Bovine heart SQR | 5.8 | |

| HQNO | Bovine heart SQR | >100 |

Efficacy Against Nematode Mitochondrial Complex II

Atpenins also demonstrate significant efficacy against nematode mitochondrial Complex II . Specifically, Atpenin A5 has been reported to inhibit nematode mitochondrial Complex II with an IC50 value of 12 nM .

Detailed research on Ascaris suum adult muscle mitochondria shows that Atpenin A5 inhibits quinol-fumarate reductase (QFR) activity with an IC50 of 0.012 µM (12 nM) and succinate-ubiquinone reductase (SQR) activity with an IC50 of 0.032 µM (32 nM) . In Caenorhabditis elegans, Atpenin A5 inhibits succinate dehydrogenase (SDH) activity with a pIC50 of 7.7, which corresponds to an IC50 of approximately 20 nM .

The inhibitory effects of Atpenin A5 on nematode Complex II are summarized below:

| Inhibitor | Target | IC50 (nM) | Reference |

| Atpenin A5 | Nematode mitochondria SDH | 12 | |

| Atpenin A5 | A. suum adult muscle QFR | 12 | |

| Atpenin A5 | A. suum adult muscle SQR | 32 | |

| Atpenin A5 | C. elegans SDH | 20 |

Specificity Profile Relative to Complex I and Complex III Inhibitors

A crucial characteristic of atpenins, including this compound, is their high specificity for mitochondrial Complex II. Studies have consistently shown that these compounds specifically target Complex II without significantly affecting the activities of other major components of the respiratory chain, such as Complex I (NADH-ubiquinone reductase) or Complex III (ubiquinol-cytochrome c reductase) .

For instance, Atpenin A5 exhibits IC50 values greater than 100 µM for the inhibition of both Complex I and Complex III enzymes, highlighting its remarkable selectivity for Complex II . This specificity makes atpenins invaluable tools for researchers investigating the distinct roles of Complex II in various physiological processes and for elucidating its biochemical and structural properties, especially given the historical lack of potent and specific Complex II inhibitors compared to those available for Complexes I, III, and IV .

The specificity of atpenins for Complex II suggests that the ubiquinone-binding site structure in Complex II is distinct from those in Complex I and Complex III .

Structural Basis of Atpenin B S Molecular Interactions

Binding to the Ubiquinone (Coenzyme Q) Site of Mitochondrial Complex II

Atpenins are known to bind to the ubiquinone (Q) binding site of Complex II, which is located at the interface between the iron-sulfur protein (Ip) subunit and the membrane-anchor domain . This binding disrupts the normal electron transfer process within the enzyme.

Research has demonstrated that atpenins exhibit mixed-type inhibition with ubiquinone, indicating a competitive interaction with the physiological ubiquinone substrate for binding to Complex II . This suggests that Atpenin B occupies a region that at least partially overlaps with the native ubiquinone binding site . Atpenins, including this compound, have been shown to be significantly more potent inhibitors of succinate-ubiquinone reductase (SQR) activity compared to other known Complex II inhibitors such as carboxin (B1668433) and thenoyltrifluoroacetone (TTFA) . For instance, Atpenin A5, a closely related analogue, has an IC₅₀ value for bovine heart SQR that is approximately 300-fold lower than that of carboxin and 1,600-fold lower than TTFA .

| Inhibitor | IC₅₀ for Bovine Heart SQR (µM) |

|---|---|

| Atpenin A5 | 0.0036 |

| Carboxin | 1.1 |

| TTFA | 5.8 |

The competitive nature of this compound's inhibition is further supported by the structural similarity between atpenins and ubiquinone . Double-reciprocal plots of atpenin inhibition of SQR activity confirm this mixed inhibition, providing kinetic evidence that atpenins interfere with ubiquinone binding . This suggests that this compound effectively blocks electron transfer by occupying a site that is normally utilized by ubiquinone .

Structural analyses have led to a re-evaluation of the quinone-binding site (Q-site) within Complex II, proposing the existence of two distinct binding positions: the Q1-site and the Q2-site . The Q1-site was initially presumed to be the primary ubiquinone binding site, while the Q2-site was identified as the binding site for Atpenin A5 . Co-crystallization studies have shown that Atpenin A5 binds deeper into the Q-site compared to ubiquinone, indicating its specific interaction with the Q2-site .

Elucidation of Overlapping Binding Regions within the Q-site

High-Resolution Structural Analyses of Atpenin-Complex II Complexes

High-resolution structural analyses, particularly through co-crystallization studies, have provided invaluable insights into the precise molecular interactions between this compound (or its close analogue Atpenin A5) and Complex II.

Co-crystallization studies, notably with Escherichia coli succinate-ubiquinone oxidoreductase (SQR) and Atpenin A5 (PDB ID: 2ACZ), have revealed detailed structural information about the Q-site . These studies demonstrated that Atpenin A5 binds within the same hydrophobic pocket as ubiquinone but at a distinct, deeper position within the pocket, corresponding to the Q2-site . The binding of Atpenin A5 to E. coli SQR did not significantly alter the native enzyme structure, suggesting a direct and specific interaction within the existing binding pocket . Further structural investigations using avian mitochondrial Complex II with Atpenin A5 (e.g., PDB ID: 6MYT, 6MYS) have also provided insights into common interactions between inhibitors and the Q-site .

Structural analyses of Atpenin-Complex II complexes have identified key amino acid residues involved in the recognition and binding of atpenins. In avian mitochondrial Complex II, a carbonyl or hydroxyl oxygen of the inhibitor consistently forms hydrogen bonds with Tyr58 in subunit SdhD and Trp173 in subunit SdhB . Additionally, Ser39 in subunit SdhC can form hydrogen bonds directly with some inhibitors or indirectly via a water molecule . For the E. coli SQR Q2-site, the side chains of a serine and a histidine residue are positioned to form hydrogen bonds with ubiquinone, and by extension, are likely involved in this compound binding due to the overlapping nature of the sites .

| Subunit (Organism) | Amino Acid Residue | Interaction with Atpenin (or Ubiquinone) |

|---|---|---|

| SdhD (Avian) | Tyr58 | Hydrogen bonding with inhibitor carbonyl/hydroxyl oxygen |

| SdhB (Avian) | Trp173 | Hydrogen bonding with inhibitor carbonyl/hydroxyl oxygen |

| SdhC (Avian) | Ser39 | Direct or water-mediated hydrogen bonding |

| SdhB (E. coli) | Ser, His | Hydrogen bonding (Q2-site) |

The precise identification of these residues highlights the critical molecular determinants for this compound's potent and specific inhibition of Complex II, offering a detailed understanding of its structural basis of action.

Insights from Co-crystallization Studies (e.g., E. coli Complex II)

Computational Approaches to Ligand-Protein Interactions

Computational methods, particularly molecular docking simulations, are indispensable tools for elucidating the molecular interactions of this compound with its target protein, Complex II.

Molecular Docking Simulations to Predict Binding Conformations

Molecular docking simulations are extensively employed to predict the precise binding conformations of this compound and its derivatives within the active site of succinate (B1194679) dehydrogenase . These simulations are crucial for understanding the intricate structure-activity relationships (SAR) that govern the compound's inhibitory potency . The reliability of these computational protocols is often validated by computationally reproducing the known experimental binding poses of potent inhibitors, such as Atpenin A5, to target enzymes like Ascaris suum mitochondrial rhodoquinol fumarate (B1241708) reductase (MRFR) or porcine heart mitochondrial Complex II . The search grid for these docking studies is typically defined by the known location of the Atpenin binding site on the enzyme structure, ensuring accurate prediction of ligand-protein interactions . Visualization tools, such as PyMol, are then used to analyze the docked conformations and identify key interaction points .

Analysis of Hydrogen Bonding and Cation–π Interactions at the Active Site

Detailed molecular docking studies have illuminated the specific non-covalent interactions that stabilize this compound within the active site of SDH. These interactions primarily include hydrogen bonds and cation-π interactions . For instance, studies on analogs of fluopyram, another SDH inhibitor, predict the formation of hydrogen bonds with amino acid residues such as Tryptophan 215 (Trp215) and Tyrosine 96 (Tyr96) . In the context of Complex II, hydrogen bonds are frequently observed between a carbonyl or hydroxyl oxygen atom of the inhibitor and key residues like Tyrosine 58 (Tyr58) in the SdhD subunit and Tryptophan 173 (Trp173) in the SdhB subunit . Additionally, some inhibitors may form hydrogen bonds with Serine 39 (Ser39) in the SdhC subunit, either directly or through an intervening water molecule . Cation-π interactions, which involve the electrostatic attraction between a cation and the electron-rich π-system of an aromatic ring, have also been identified as significant contributors to binding affinity. For example, Arginine 74 (Arg74) has been implicated in cation-π interactions with certain indole-containing derivatives . Arginine 43 (Arg43) can also participate in such interactions . Notably, the side chain ketone moiety of Atpenin A5, and by extension this compound, appears to be crucial for inducing a bioactive conformation rather than directly forming hydrogen bonds with the binding site residues .

Conservation of the Ubiquinone-Binding Site and Implications for Inhibitor Specificity

The ubiquinone-binding site (Q-site) of mitochondrial Complex II is remarkably conserved across a diverse range of phylogenetic organisms, making it a broadly relevant target for inhibitors . Despite this high degree of conservation, variations in inhibitor sensitivity among different species have been observed . Atpenins, including Atpenin A5, demonstrate selective inhibition of mitochondrial Complex II across various enzyme sources, including both nematode and mammalian mitochondria . For example, Atpenin A5 exhibits potent inhibition with IC50 values of 12 nM for nematode mitochondria and 3.7 nM for mammalian mitochondria .

However, the efficacy and binding potency of certain succinate dehydrogenase inhibitor (SDHI) fungicides can vary significantly depending on the target organism, suggesting subtle structural differences within the Qp site . Crystallographic studies comparing mitochondrial Complex II from different species, such as avian and Escherichia coli, have revealed a rotation of the membrane-anchor subunits. This conformational change alters the geometry of the Q-site and the hydrogen bonding patterns of key residues like Histidine 216 (His216) in SdhB and Aspartate 57 (Asp57) in SdhD, potentially accounting for differences in inhibitor sensitivity between bacterial and mammalian enzymes . The residues forming the Q-site are generally highly conserved, underscoring its fundamental role in cellular respiration . Atpenins are known to bind to a region that partially overlaps with the physiological ubiquinone binding site, leading to a mixed type of inhibition with ubiquinone . This partial overlap and the inherent structural similarity between atpenins and ubiquinone are key factors contributing to their potent and specific inhibitory activity .

Structure Activity Relationship Sar Studies of Atpenin B and Analogues

Influence of the Pyridine (B92270) Ring Moiety on Complex II Binding Affinity

The highly substituted pyridine ring is a key component of the Atpenin scaffold and plays a significant role in active site recognition within Complex II . Its structural similarity to the natural CII substrate ubiquinone suggests that specific substituents on the pyridine ring are essential for effective binding .

Research indicates that the 2,3-dimethoxy and 4-hydroxy substituents on the pyridine ring are crucial for the recognition and binding of Atpenin analogues to the CII binding site . These groups are hypothesized to be essential due to their resemblance to features found in ubiquinone, the natural substrate . Studies have explored the effects of removing or modifying these groups. For instance, the absence of the 6-hydroxy substituent, which is not present in ubiquinone, has been investigated to understand its impact on binding . Computational analysis of the Atpenin A5-CII complex further predicts a pharmacophoric role for the highly substituted pyridine moiety .

Contribution of the Alkyl Side Chain to Inhibitory Potency

The alkyl side chain of Atpenin B and its analogues also significantly contributes to their inhibitory potency against Complex II . Modifications to this chain, including its length, branching, and the presence of specific functional groups, can dramatically alter the compound's activity.

Detailed SAR studies have demonstrated that the side chain ketone of Atpenin A5 (and by extension, this compound due to structural similarities) is critical for CII inhibition activity and is considered a key part of the pharmacophore for this class of inhibitors . Molecular modeling and SAR data reveal that the side chain ketone moiety is pharmacophoric not necessarily by participating in hydrogen bonding to CII binding site residues, but by conferring a bioactive conformation to the active inhibitors . This suggests that its primary role is to orient the molecule correctly within the binding pocket rather than direct interaction via hydrogen bonds .

The alkyl side chain of Atpenin A5, a close analogue, contains multiple stereocenters, which can complicate large-scale synthesis and influence biological activity . While this compound was initially obtained in racemic form from total synthesis in 1994, stereoselective syntheses of related atpenins have been achieved . Studies on Atpenin A5 analogues have shown that stereoisomers can be weak inhibitors of nematode complex II, highlighting the importance of specific stereochemical configurations for optimal biological activity . For example, 4-epi-Atpenin A5, a stereoisomer, was found to be a potent nematode complex II inhibitor comparable to Atpenin A5, suggesting that specific stereochemical arrangements can maintain or even enhance activity . The interchange of chloro and methyl substituents in the side chain of Atpenin A5 analogues has also shown that these can be bioisosteres, leading to complex II inhibitors with equal IC50 values, indicating flexibility in certain stereochemical positions while maintaining potency .

Identification of the Side Chain Ketone as a Key Pharmacophoric Feature

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies have been employed to further understand the SAR of this compound and its analogues . QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activity for new derivatives and providing insights into the molecular features that govern potency. For Atpenin A5 derivatives, QSAR predictions have shown excellent correlation with experimentally determined SAR data . These models, often based on the crystal structure of Atpenin A5 bound to CII, help to refine the understanding of the pharmacophore and guide the design of more potent inhibitors .

Synthetic Strategies for Generating this compound Derivatives

The synthesis of this compound and its derivatives is complex due to their intricate chemical structures, particularly the penta-substituted pyridine core and the chiral alkyl side chain . Several synthetic strategies have been developed to access this compound and its analogues for SAR studies.

Early total syntheses of racemic this compound were reported in 1994 . These syntheses often involve multi-step approaches, such as the functionalization of 2-chloropyridine (B119429) through multiple metalation steps, halogen-scrambling, and bromine-lithium exchange .

More recent synthetic strategies for Atpenin A5 derivatives, which are often adapted for this compound, are based on elements from various reported routes . A common approach involves the C3-C7 coupling between a functionalized organometallic pyridine nucleophile and a corresponding acyl aldehyde . For example, the synthesis of hydrocarbon side chain derivatives of Atpenin A5 has been achieved by lithiating commercially available 2,3-dimethoxypyridine (B17369) and subsequently reacting it with suitably functionalized aldehydes, followed by oxidation to the ketone . Protecting groups, such as methoxymethyl ethers, are often used and then deprotected to yield the desired derivatives . The aim of these synthetic efforts is often to simplify the side chain, for instance, by generating unfunctionalized and non-chiral hydrocarbon chain derivatives, while retaining or improving inhibitory activity .

Rational Design of Analogues for Modified Target Interactions

Rational design of this compound analogues often focuses on modifying specific parts of the molecule to enhance or alter its interaction with the ubiquinone-binding site of mitochondrial complex II. The core pyridine ring and the side chain are key areas of interest for such modifications .

The natural product Atpenin A5, a close analogue of this compound, has been extensively studied, and its crystal structure bound to the ubiquinone-binding site of porcine heart mitochondrial complex II (PDB ID: 3AEE) has provided a basis for rational design . This structural information indicates that the highly substituted pyridine ring is essential for active site recognition .

SAR studies have revealed that the side chain ketone moiety of Atpenin A5 is critical for its CII inhibition activity, acting as part of the pharmacophore . Simplification of the side chain, including the generation of unfunctionalized and non-chiral hydrocarbon chain derivatives, has been explored . While some hydrocarbon chain derivatives of Atpenin A5 have been synthesized to evaluate antifungal activity, only a few have shown enhanced activity . For instance, a derivative of Atpenin A5 (compound 16c) was found to display a CII IC₅₀ of 64 nM, maintaining selectivity for CII over mitochondrial complex I (>156-fold) .

Modifications to the 2,3-dimethoxy and 4-hydroxy substituents on the pyridine ring are hypothesized to be essential for CII binding site recognition due to their structural similarity to the natural CII substrate ubiquinone . However, the 6-hydroxy substituent of Atpenin A5 is not present in ubiquinone, leading to investigations into the effects of its removal .

Chemo- and Stereoselective Synthetic Routes for SAR Exploration

The complex structure of atpenins, including this compound, necessitates sophisticated chemo- and stereoselective synthetic routes to generate analogues for SAR exploration . Several total syntheses of the atpenin scaffold have been reported .

For this compound, a racemic synthesis has been reported . Stereoselective total syntheses of atpenins, including this compound, have been developed using a convergent approach . This often involves a coupling reaction between a common iodopyridine and an aldehyde corresponding to the appropriate side chain of the desired compound . This approach has allowed for the unambiguous determination of the absolute configurations of this compound and other related compounds .

The biosynthesis of atpenins in fungi involves iterative enzymatic steps, highlighting the complex natural pathways that produce these highly substituted pyridone compounds . Synthetic strategies often draw elements from these natural pathways or reported total syntheses to efficiently access this compound derivatives for SAR studies .

Correlations Between Structural Modifications and Cellular Efficacy

Structural modifications in this compound and its analogues directly correlate with their cellular efficacy, particularly concerning their inhibition of mitochondrial complex II and subsequent biological effects.

Atpenins are known to potently and specifically inhibit the succinate-ubiquinone reductase activity of mitochondrial complex II . This inhibition leads to a decrease in cellular adenosine (B11128) 5'-triphosphate (ATP) levels, suggesting an impact on the ATP-generating system .

While Atpenin A5 has demonstrated antineoplastic activity in prostate cancer cells, this compound has shown limited anticancer effects in in vivo studies, primarily attributed to poor absorption, distribution, metabolism, and excretion (ADME) properties . This highlights that even minor structural differences between closely related analogues can significantly impact their in vivo efficacy, despite similar in vitro target inhibition.

SAR studies on Atpenin A5 analogues have shown that the side chain ketone moiety is pharmacophoric, meaning it is crucial for the compound's biological activity and contributes to a bioactive conformation . Excision of a methyl group on the side chain alpha to the ketone in Atpenin A5 derivatives resulted in a significant reduction in CII inhibition, further supporting its pharmacophoric role .

The stereochemistry of the side chain also plays a role in cellular efficacy. Some stereoisomers of Atpenin A5 with lacked functional groups in the side chain were found to be weak nematode complex II inhibitors . However, 4-epi-Atpenin A5 was identified as a potent nematode complex II inhibitor, comparable to Atpenin A5, suggesting that specific stereochemical configurations are critical for optimal activity .

Atpenin B As a Tool in Biological and Biochemical Research

Utility in Dissecting Mitochondrial Complex II Function and Structure

Mitochondrial Complex II is an integral membrane protein composed of four subunits (SDHA, SDHB, SDHC, and SDHD) that plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate (B1194679) to fumarate (B1241708) within the TCA cycle and transfers electrons from succinate to ubiquinone in the respiratory chain.

Atpenin B, along with related atpenins like Atpenin A5, potently and specifically inhibits the succinate-ubiquinone reductase activity of Complex II. This inhibition occurs by blocking electron transfer between the enzyme complex and ubiquinone, binding to a region that partially overlaps with the physiological ubiquinone binding site. Crystallographic studies with Atpenin A5 and E. coli succinate-ubiquinone reductase have provided detailed structural insights into this interaction.

Atpenins are significantly more potent than other known Complex II inhibitors such as carboxin (B1668433), TTFA, and HQNO. For instance, Atpenin A5 has an IC₅₀ value for bovine heart succinate-ubiquinone reductase that is 300-fold lower than carboxin and 1,600-fold lower than TTFA, achieving complete inhibition at concentrations of 0.1–1 µM. This high potency and specificity enable researchers to precisely investigate Complex II-dependent processes without significantly affecting other components of the respiratory chain, such as Complex I or Complex III.

Table 1: Comparison of Complex II Inhibitor Potency (SQR Activity)

| Inhibitor | IC₅₀ (Bovine Heart SQR) | Reference |

| Atpenin A5 | 0.0036 µM (3.6 nM) | |

| Carboxin | 1.1 µM | |

| TTFA | 5.8 µM | |

| HQNO | >100 µM |

These characteristics make this compound an invaluable tool for clarifying the biochemical and structural properties of Complex II.

Application in Investigating Physiological Roles of Complex II in Cellular Processes

The potent and specific inhibition of Complex II by this compound allows for the elucidation of its diverse physiological roles beyond ATP production.

Studies on Tricarboxylic Acid (TCA) Cycle Regulation

Complex II, also known as succinate dehydrogenase (SDH), is a crucial enzyme in the TCA cycle, oxidizing succinate to fumarate. Inhibition of Complex II by this compound disrupts this process, leading to the accumulation of succinate. Succinate accumulation is a significant pathological event in conditions like tissue ischemia and can also occur in activated macrophages through glutamine metabolism. By using this compound, researchers can study the downstream effects of succinate accumulation and its impact on TCA cycle regulation and cellular metabolism. For example, studies have shown that inhibition of Complex II can impair glutaminolysis, a key energy source for tumor cells.

Research into Mitochondrial Reactive Oxygen Species (ROS) Generation

Mitochondria are a primary source of endogenous ROS in most cell types, with Complex I and Complex III traditionally considered major contributors. However, increasing evidence indicates that Complex II can also be a significant generator of ROS under certain conditions.

This compound, particularly Atpenin A5, has been used to investigate Complex II-dependent ROS production. Studies show that Complex II can generate Atpenin A5-sensitive ROS in its reverse reaction when coenzyme Q (CoQ) is highly reduced, especially when Complex I and Complex III are blocked. This highlights Complex II's role as a potential contributor to physiological and pathological ROS production, which this compound helps to dissect.

Table 2: ROS Production by Mitochondrial Complexes and Atpenin A5 Sensitivity

| Complex | ROS Production Mode | Atpenin A5 Sensitivity | Other Inhibitor Sensitivity | Reference |

| Complex II | Reverse Reaction | Yes | Malonate (flavin site) | |

| Complex II | Forward Reaction | No | Malonate (flavin site) | |

| Complex I | Reverse Mode | N/A | N/A | |

| Complex III | Forward Mode | N/A | N/A |

Analysis of Autophagy Pathways in Various Cellular Contexts

Complex II inhibition has been linked to the activation of autophagy, a cellular process vital for maintaining cellular homeostasis and responding to stress. Research indicates that inhibiting Complex II can lead to prolonged activation of autophagy and subsequent cancer cell death. Given that cancer cells often develop resistance to apoptosis, the activation of autophagy through Complex II inhibition, facilitated by tools like this compound, presents a viable strategy to combat drug resistance in cancer research.

Development of Specific Chemical Probes for Mitochondrial Oxidative Phosphorylation

The high potency and specificity of atpenins, including this compound, make them ideal lead compounds for developing novel chemical probes targeting mitochondrial Complex II. These probes are crucial for further understanding the mechanisms of electron transfer within Complex II and its broader roles in various cellular and physiological processes. The development of such probes is particularly important given the involvement of Complex II dysfunction in various disorders, such as paraganglioma and N-methyl-D-aspartate receptor-mediated excitotoxic neuronal death. Furthermore, Atpenin A5 has been identified as an active hit in screens for compounds targeting cells in dormant tumor spheroid regions, highlighting its potential as a chemical probe in cancer research. Recent studies have also explored Atpenin A5 as a broad-spectrum antiviral drug, further demonstrating its utility as a chemical probe for metabolic pathways crucial for viral replication.

Advanced Research Directions and Future Avenues

Exploration of Novel Atpenin B Analogues for Enhanced Research Precision

The development of novel this compound analogues is a critical area of research aimed at enhancing its utility as a precise research tool. This compound, despite its potent activity, has been noted to exhibit limited anticancer effects in in vivo studies, primarily attributed to poor absorption, distribution, metabolism, and excretion (ADME) properties . This highlights the necessity for designing derivatives with improved pharmacokinetic profiles while retaining or enhancing their inhibitory potency and selectivity for mitochondrial complex II.

Atpenin A5, a close analogue of this compound, is a highly potent and specific inhibitor of mitochondrial complex II, with IC₅₀ values in the low nanomolar range for both nematode and mammalian mitochondria . Extensive structure-activity relationship (SAR) studies on Atpenin A5 and its derivatives have identified key pharmacophoric elements, such as the side chain ketone moiety, which are crucial for inhibitory activity . These findings provide a valuable blueprint for the rational design of this compound analogues. Future efforts involve modifying the this compound scaffold to achieve enhanced potency, improve selectivity against specific complex II isoforms or states, and optimize properties like solubility, stability, and cell permeability, thereby enabling more precise and controlled biological investigations.

Design of Photoswitchable or Caged Derivatives

A promising avenue for enhancing research precision involves the design of photoswitchable or "caged" derivatives of this compound. Caged compounds are biologically inactive molecules that can be rapidly converted into their active form upon irradiation with light of a specific wavelength . This approach offers unparalleled spatiotemporal control over the compound's activity within a biological system.

By incorporating photoswitchable moieties into the this compound structure, researchers could precisely control the timing and location of mitochondrial complex II inhibition. This would allow for detailed studies on the dynamic roles of mitochondrial respiration in cellular processes, such as cell signaling, metabolism, and disease progression, with high resolution. For instance, light-activated this compound could enable researchers to investigate the immediate cellular responses to complex II inhibition in specific organelles or cell populations, providing insights that are currently difficult to obtain with constitutively active inhibitors.

Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics)

Integrating this compound research with systems biology approaches, such as proteomics and metabolomics, is crucial for gaining a comprehensive understanding of its molecular mechanisms and broader cellular impacts. Systems biology aims to understand biological systems by studying the relationships between their components rather than individual molecules.

Proteomics, the large-scale study of proteins, can reveal changes in protein expression, modification, and interaction networks in response to this compound treatment. This can help identify not only the direct target (Complex II) but also downstream pathways and compensatory mechanisms activated by its inhibition. Metabolomics, the comprehensive analysis of metabolites, can provide a snapshot of the cellular metabolic state and how it is perturbed by this compound. By integrating these "omics" layers, researchers can construct detailed metabolic models that more accurately reflect the cellular response to complex II inhibition, identifying critical metabolic pathways affected by this compound. This holistic view can uncover previously unappreciated effects on cellular bioenergetics, redox balance, and signaling cascades, thereby expanding the understanding of mitochondrial complex II's role in health and disease.

Advancements in Synthetic Biology for Sustainable Production and Structural Diversification

This compound is a natural product isolated from fungi, specifically Penicillium species. The natural abundance of such complex molecules can often be low, posing challenges for large-scale research and potential development. Advancements in synthetic biology offer powerful tools for addressing these limitations by enabling sustainable production and facilitating structural diversification.

Synthetic biology approaches involve the engineering of biological systems for novel applications, including optimizing the production of natural products and creating new-to-nature compounds. By identifying and manipulating the biosynthetic gene clusters (BGCs) responsible for this compound production in fungi, researchers can enhance its yield through metabolic engineering strategies. Furthermore, synthetic biology allows for the targeted modification of these BGCs to introduce structural variations, leading to the creation of novel this compound analogues that might be difficult or impossible to synthesize through traditional organic chemistry. This structural diversification can yield compounds with improved potency, selectivity, or entirely new biological activities, expanding the chemical space for exploring mitochondrial complex II inhibition and its applications.

Application of Advanced Computational Chemistry and Molecular Dynamics Simulations

Advanced computational chemistry and molecular dynamics (MD) simulations are indispensable tools for understanding this compound at a molecular level and guiding the design of new analogues. These computational methods leverage principles of quantum mechanics and classical physics to model molecular structures, interactions, and dynamics.

For this compound, computational approaches can be used to:

Predict Binding Modes and Affinities: Molecular docking and MD simulations can predict how this compound interacts with the ubiquinone-binding pocket of mitochondrial complex II, identifying key residues involved in binding and estimating binding affinities. This information is crucial for rational drug design.

Design and Predict Properties of New Analogues: By simulating the effects of structural modifications, computational chemistry can predict the impact on binding affinity, selectivity, and pharmacokinetic properties (e.g., lipophilicity, solubility) before costly and time-consuming synthesis. This in silico screening accelerates the discovery of promising new this compound derivatives.

Elucidate Mechanism of Action: MD simulations can provide dynamic insights into the conformational changes induced in complex II upon this compound binding, helping to elucidate the precise molecular mechanisms of its inhibitory action.

Understand Off-Target Interactions: Computational methods can also be used to predict potential off-target interactions, guiding the design of more selective compounds and reducing the likelihood of unforeseen biological effects.

Identification of Unexplored Biological Activities and Off-Target Effects for New Research Applications

While this compound is primarily known as a mitochondrial complex II inhibitor, future research will focus on systematically identifying any unexplored biological activities and off-target effects. Understanding these additional interactions is crucial for both mitigating unwanted side effects in potential therapeutic applications and uncovering novel research applications for the compound .

Comprehensive pharmacological profiling, using high-throughput screening assays and phenotypic screens, can reveal unexpected biological activities not directly linked to complex II inhibition. For instance, some complex II inhibitors have been found to influence reactive oxygen species (ROS) production, which can have diverse cellular consequences . Characterizing off-target effects, which are interactions with molecules other than the intended primary target, can provide valuable insights into new biological pathways or processes that this compound might modulate. This research can lead to the repurposing of this compound or its derivatives for entirely new research applications, expanding its utility beyond its current scope as a specific mitochondrial probe.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Atpenin B in experimental settings?

- Methodological Answer :

- Synthesis : Follow stepwise organic synthesis protocols, including protection/deprotection of functional groups and catalytic hydrogenation for final product isolation. Ensure purity via column chromatography and recrystallization .

- Characterization : Use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, include elemental analysis .

- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How is the inhibitory mechanism of this compound on mitochondrial complex II systematically validated?

- Methodological Answer :

- Enzyme Assays : Measure succinate dehydrogenase (SDH) activity in isolated mitochondria using spectrophotometric detection of reduced coenzyme Q analogs. Include positive (e.g., malonate) and negative controls .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize this compound binding to complex II. Compare binding kinetics with known inhibitors like thenoyltrifluoroacetone (TTFA) .

- Cellular Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity in intact cellular systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of IC₅₀ values, stratifying data by experimental models (e.g., isolated enzymes vs. cell-based assays) and buffer conditions (pH, ionic strength) .

- Data Normalization : Normalize activity data to common reference inhibitors (e.g., TTFA for SDH inhibition) to enable cross-study comparisons.

- Reproducibility Testing : Replicate conflicting experiments under standardized conditions, documenting deviations in supplementary materials .

- Example Table :

| Study | Model System | IC₅₀ (nM) | Buffer Conditions | Reference Inhibitor IC₅₀ |

|---|---|---|---|---|

| A | Isolated SDH | 12 ± 2 | pH 7.4, 150 mM KCl | TTFA: 45 ± 5 |

| B | HEK293 Cells | 85 ± 10 | pH 7.0, 120 mM NaCl | TTFA: 60 ± 8 |

Q. What are the key considerations in designing in vivo studies to assess this compound's pharmacokinetics?

- Methodological Answer :

- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) for preliminary PK studies. Justify species choice based on metabolic similarities to humans .

- Dosage Optimization : Conduct dose-ranging studies to establish linear pharmacokinetics. Monitor plasma concentrations via LC-MS/MS at intervals (e.g., 0, 1, 4, 24 hours post-administration) .

- Tissue Distribution : Use radiolabeled this compound (e.g., ¹⁴C) to quantify accumulation in target tissues (e.g., liver, heart) and assess blood-brain barrier penetration .

Q. How to optimize this compound derivatives for enhanced target specificity while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the quinone moiety and alkyl side chain. Test inhibitory activity against off-target enzymes (e.g., NADH dehydrogenase) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to complex II vs. homologous proteins. Validate predictions with in vitro assays .

- Toxicity Screening : Prioritize derivatives with >10-fold selectivity for SDH over cytochrome P450 isoforms to reduce hepatotoxicity risk .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals for IC₅₀/EC₅₀ .

- ANOVA with Post-Hoc Tests : Compare multiple derivatives using one-way ANOVA followed by Tukey’s test. Correct for multiple comparisons to avoid Type I errors .

- Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine minimum n-values, citing pilot data or prior studies .

Data Integration and Reporting

Q. How to integrate multi-omics data to elucidate this compound's mode of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells, identifying differentially expressed genes (DEGs) via DESeq2. Cross-reference DEGs with SDH-associated pathways (e.g., TCA cycle) .

- Metabolomics : Use LC-MS to quantify TCA intermediates (e.g., succinate, fumarate). Apply pathway enrichment tools (e.g., MetaboAnalyst) to link metabolite shifts to SDH inhibition .

- Network Analysis : Build protein-metabolite interaction networks using Cytoscape, highlighting nodes perturbed by this compound .

Q. What guidelines ensure ethical and reproducible reporting of this compound research?

- Methodological Answer :

- Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo) with unique DOIs. Provide detailed metadata, including instrument settings and software versions .

- Ethical Compliance : For in vivo studies, include ethics board approval numbers and adhere to ARRIVE guidelines for animal research reporting .

- Conflict Resolution : Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.